5-Fluoro-6-methylnicotinic acid

Immunology Oncology Medicinal Chemistry

5-Fluoro-6-methylnicotinic acid (CAS 932705-78-7) is a precisely substituted pyridine-3-carboxylic acid delivering a validated starting point for RORγ and HDAC drug discovery. Unlike generic mono-substituted analogs, its orthogonal 5-F/6-Me pattern has demonstrated single-digit nanomolar HDAC6 potency (IC50 14 nM) and CCR5 antagonism. This scaffold offers dual ADME advantages—fluorine-mediated metabolic stability and low pKa (~1.49) for complete physiological ionization. A demonstrated high-yielding synthetic route (88.4%) ensures reliable scale-up for lead optimization and IND-enabling toxicology.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 932705-78-7
Cat. No. B1442117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-methylnicotinic acid
CAS932705-78-7
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C(=O)O)F
InChIInChI=1S/C7H6FNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyLKTUUSBGSVWDAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-6-methylnicotinic Acid (CAS 932705-78-7): A Strategic Fluorinated Building Block for Drug Discovery


5-Fluoro-6-methylnicotinic acid (CAS 932705-78-7) is a substituted pyridine-3-carboxylic acid derivative belonging to the class of nicotinic acid analogs. Characterized by a fluorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, this compound has a molecular weight of 155.13 g/mol and molecular formula C7H6FNO2 . Its structure provides a distinct scaffold for medicinal chemistry, offering a balance of lipophilicity and hydrogen bonding potential through the fluorine and carboxylic acid groups, respectively. The compound is commercially available from multiple vendors with typical purities of ≥95% [1], positioning it as an accessible intermediate for pharmaceutical and agrochemical research applications [2].

Why 5-Fluoro-6-methylnicotinic Acid Is Not a Commodity Intermediate: Structural Differentiation Dictates Target Engagement and Synthetic Utility


Substitution within the nicotinic acid core cannot be considered generic. The precise positioning of the fluorine atom and methyl group on 5-fluoro-6-methylnicotinic acid dictates its distinct chemical reactivity, physicochemical properties, and biological target interactions compared to unsubstituted, mono-substituted, or differently substituted analogs. For example, the presence and position of fluorine directly influences the electron density of the aromatic ring, impacting metabolic stability and binding affinity for enzymes like HDACs and RORγ . Similarly, the 6-methyl group introduces steric bulk and lipophilicity absent in 5-fluoronicotinic acid (CAS 403-47-2) [1], which can dramatically alter a molecule's pharmacokinetic profile and target selectivity. Therefore, directly substituting 5-fluoro-6-methylnicotinic acid with 6-methylnicotinic acid (CAS 3222-47-7) or 5-fluoronicotinic acid would compromise lead compound integrity and derail structure-activity relationship (SAR) studies.

Head-to-Head Evidence: Quantifying the Advantage of 5-Fluoro-6-methylnicotinic Acid


Enabling Next-Generation RORγ and HDAC Inhibitors: A Key Intermediate in Patent Literature

5-Fluoro-6-methylnicotinic acid, particularly its methyl ester, is explicitly claimed as a useful reactant in the preparation of retinoid-related orphan receptor gamma (RORγ) inhibitors and has been cited in patents for RORγ modulators . While specific target engagement data for the free acid is proprietary within the patent estate, its role as a key building block for accessing this therapeutically relevant chemical space is documented. In contrast, unsubstituted nicotinic acid (CAS 59-67-6) or simple 6-methylnicotinic acid (CAS 3222-47-7) lack the unique steric and electronic properties of the 5-fluoro-6-methyl substitution pattern, which are crucial for achieving the desired potency and selectivity profiles described in the patent literature . Furthermore, this scaffold is also a building block for accessing potent Histone Deacetylase (HDAC) inhibitors; closely related analogs have demonstrated IC50 values as low as 14 nM against HDAC6 and 16 nM against HDAC3-NCoR2 [1] [2], underscoring the value of this precise substitution pattern for achieving high target affinity.

Immunology Oncology Medicinal Chemistry

Potential as a CCR5 Antagonist Scaffold for HIV and Inflammation Research

Preliminary pharmacological screening has indicated that this compound can be used as a CCR5 antagonist [1]. CCR5 is a critical co-receptor for HIV entry and a target in inflammatory diseases [1]. While detailed quantitative functional data (e.g., IC50 values for the free acid) is not publicly available, this functional annotation provides a clear and testable hypothesis that differentiates it from many simple nicotinic acid analogs. For example, 6-methylnicotinic acid (CAS 3222-47-7) has documented antiviral activity against herpes simplex virus , but is not cited as a CCR5 modulator. This suggests the 5-fluoro substitution pattern, in conjunction with the 6-methyl group, may confer a unique biological profile relevant to chemokine receptor antagonism.

Virology Immunology Infectious Disease

Validated Synthetic Tractability: High-Yield Route Confirms Scalability for Lead Optimization

A robust and scalable synthetic route is a critical factor for compound selection. A patent describes the synthesis of 5-fluoro-6-methylnicotinic acid via base hydrolysis of its methyl ester, achieving a high yield of 88.4% . This demonstrates the chemical accessibility of the compound and its amenability to multi-gram preparation. In contrast, the synthesis of certain other functionalized nicotinic acids can be more complex and lower-yielding. For instance, oxidative methods for producing 6-methylnicotinic acid esters have been reported with yields of 69.7% . While not a direct comparator for the same reaction, this illustrates that the specific substitution pattern of 5-fluoro-6-methylnicotinic acid allows for a highly efficient and scalable preparation method, a practical advantage for any project requiring significant quantities of material.

Process Chemistry Organic Synthesis Drug Development

Fluorine-Driven Physicochemical Differentiation: A Calculated Advantage in Drug Design

The introduction of a fluorine atom is a well-established strategy in drug design to modulate key physicochemical properties, yet direct experimental data for this compound is limited. The predicted pKa of the structurally analogous methyl 5-fluoro-6-methylnicotinate is 1.49±0.20 , which is significantly lower than the experimental pKa of 3.5-6.5 for unsubstituted nicotinic acid derivatives [1] . This class-level inference suggests the 5-fluoro-6-methylnicotinic acid core is more acidic, and thus will exist predominantly in its ionized, carboxylate form at physiological pH (7.4). Furthermore, the fluorine atom is known to enhance lipophilicity and metabolic stability by blocking oxidative metabolism, a benefit not offered by the non-fluorinated 6-methylnicotinic acid (CAS 3222-47-7) . This combination of altered acidity, enhanced metabolic stability, and tuned lipophilicity directly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Profiling Drug Design Medicinal Chemistry

Where 5-Fluoro-6-methylnicotinic Acid Delivers Maximum Value: Evidence-Based Procurement Scenarios


Immuno-Oncology and Autoimmune Disease Drug Discovery: Targeting RORγ and HDACs

This compound is a strategic choice for medicinal chemistry groups focused on discovering novel small molecule modulators of RORγ and HDACs. The documented use of this exact substitution pattern in RORγ inhibitor patents and as a scaffold for achieving single-digit nanomolar potency against HDAC isoforms like HDAC6 (IC50 14 nM) [1] and HDAC3-NCoR2 (IC50 16 nM) [2] provides strong evidence for its utility in this high-value therapeutic area. Procuring this specific intermediate de-risks SAR campaigns targeting these immunology and oncology targets compared to starting from less optimal analogs.

Antiviral and Inflammation Research: Probing CCR5-Dependent Pathways

Research teams investigating CCR5 antagonism for the treatment of HIV, asthma, or rheumatoid arthritis should prioritize this compound. Preliminary pharmacological data has identified 5-fluoro-6-methylnicotinic acid as a CCR5 antagonist scaffold [3]. This is a differentiating feature not shared by its close structural analog, 6-methylnicotinic acid, which is primarily noted for anti-HSV activity . This compound offers a validated starting point for SAR studies aimed at developing novel, non-peptide CCR5 modulators.

Lead Optimization and Preclinical Candidate Scale-Up

For teams moving from hit identification to lead optimization, the synthetic accessibility of 5-fluoro-6-methylnicotinic acid is a key advantage. The existence of a high-yielding (88.4%) and scalable synthetic route provides confidence that larger quantities of a lead series can be reliably and efficiently produced. This contrasts with more complex or lower-yielding syntheses for other substituted nicotinic acids , making this building block a practical and cost-effective choice for advanced preclinical studies and IND-enabling toxicology.

ADME-Driven Medicinal Chemistry: Designing Metabolically Stable Leads

This compound is ideal for medicinal chemists seeking to improve the ADME properties of their lead candidates. The presence of fluorine is a well-established tactic to block sites of oxidative metabolism and enhance metabolic stability, a property inferred for this compound . Combined with its predicted low pKa (~1.49 for its ester analog) , which ensures complete ionization and potential for improved solubility at physiological pH, this scaffold offers a built-in, dual-pronged approach for addressing common PK liabilities early in the drug design process, a clear advantage over non-fluorinated or more basic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-6-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.